molecular formula C19H14ClF3N2O2 B11640970 Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11640970
M. Wt: 394.8 g/mol
InChI Key: PSBWAFNPSSLSDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimalarial, antibacterial, and antiviral agent.

    Industry: Used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The trifluoromethyl and chloro groups enhance its binding affinity and selectivity for these targets . The compound may also interfere with cellular processes by disrupting the function of key proteins and pathways .

Comparison with Similar Compounds

ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H14ClF3N2O2

Molecular Weight

394.8 g/mol

IUPAC Name

ethyl 8-chloro-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(7-4-8-15(17)20)16(14)25-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,24,25)

InChI Key

PSBWAFNPSSLSDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2Cl

Origin of Product

United States

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